![molecular formula C22H19N3O2 B2957390 4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine CAS No. 701220-08-8](/img/structure/B2957390.png)
4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine is an aromatic heterocyclic compound. It contains two nitrogen atoms at positions 1 and 3 of the six-membered ring. Both natural and synthetic pyrimidines are known to exist. These compounds exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Synthesis Analysis
Several methods exist for synthesizing pyrimidines. One approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at position 5 of the pyrimidine ring. This reaction occurs at high temperature (250°C) in a mixture of diphenyl oxide and biphenyl . Another method utilizes the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, which reacts with amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters .
Molecular Structure Analysis
The molecular formula of 4-Morpholino-5,6-diphenylfuro[2,3-d]pyrimidine is C₁₆H₁₅N₃OS, with an average mass of 297.375 Da. It contains a furan ring substituted with phenyl groups at the C2 and C3 positions .
Chemical Reactions Analysis
The mechanism of action of pyrimidine-based anti-inflammatory agents typically involves inhibiting the expression and activities of vital inflammatory mediators, including prostaglandin E₂, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and leukotrienes .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-morpholin-4-yl-5,6-diphenylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-3-7-16(8-4-1)18-19-21(25-11-13-26-14-12-25)23-15-24-22(19)27-20(18)17-9-5-2-6-10-17/h1-10,15H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICENNOJRQXBSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;dihydrochloride](/img/structure/B2957307.png)
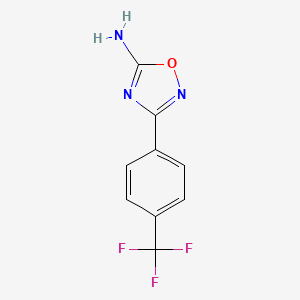
![[4-(4-chlorophenyl)-1-piperazinyl]-1H-indazol-3-ylMethanone](/img/structure/B2957310.png)
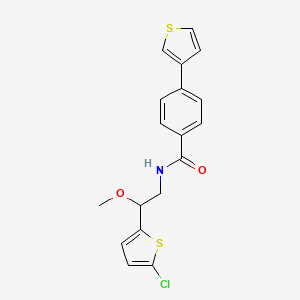
![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2957314.png)
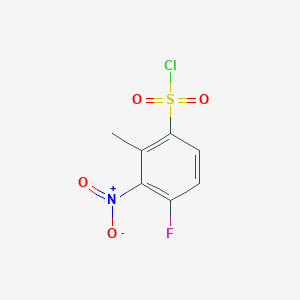
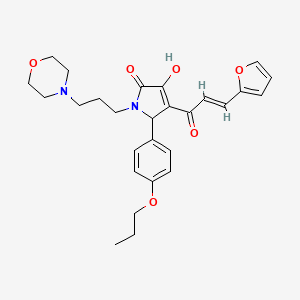
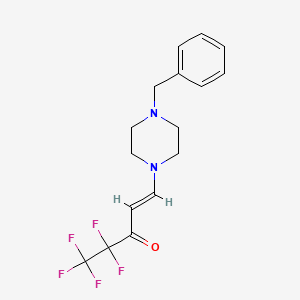
![N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957324.png)
amine hydrobromide](/img/structure/B2957325.png)
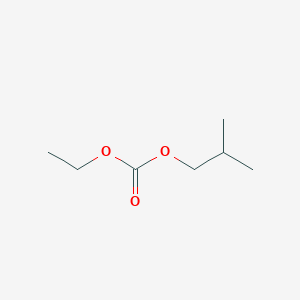
![3-[(4,6-Dimethylpyridin-2-yl)sulfanylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2957327.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide](/img/structure/B2957328.png)
![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2957329.png)